N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
AKOS005652271, also known as “N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide” or “VU0507125-1”, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and apoptosis .
Mode of Action
AKOS005652271 acts as a VDAC inhibitor, reducing channel conductance . In HEK-293 cells, it inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . It also prevents glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells .
Biochemical Pathways
Given its role as a vdac inhibitor, it likely impacts pathways related to mitochondrial function and apoptosis
Result of Action
The molecular and cellular effects of AKOS005652271’s action primarily involve the inhibition of VDAC, leading to reduced apoptosis and overexpression of VDAC1 . This can potentially alter the balance of cell survival and death, impacting disease progression in conditions where these processes are dysregulated.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-4-33-16-7-5-15(6-8-16)19-12-20-23(30)27(24-14-28(20)26-19)13-22(29)25-18-10-9-17(31-2)11-21(18)32-3/h5-12,14H,4,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVBVZRUEAYDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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